(Z)-5-(2,5-dimethoxybenzylidene)-3-morpholino-2-thioxothiazolidin-4-one
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Overview
Description
(Z)-5-(2,5-dimethoxybenzylidene)-3-morpholino-2-thioxothiazolidin-4-one is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a thiazolidinone core, a morpholine ring, and a benzylidene group with methoxy substituents, which contribute to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-5-(2,5-dimethoxybenzylidene)-3-morpholino-2-thioxothiazolidin-4-one typically involves a multi-step process:
Formation of the Thiazolidinone Core: This step involves the reaction of a suitable thioamide with a haloketone to form the thiazolidinone ring.
Introduction of the Benzylidene Group: The benzylidene group is introduced via a condensation reaction between the thiazolidinone derivative and 2,5-dimethoxybenzaldehyde under basic conditions.
Morpholine Substitution: The final step involves the substitution of a halogen on the thiazolidinone ring with morpholine, typically using a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-purity reagents, controlled reaction conditions (temperature, pH, solvent), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the benzylidene group, converting it to a benzyl group.
Substitution: The morpholine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
Oxidation: Quinone derivatives.
Reduction: Benzyl derivatives.
Substitution: Various substituted thiazolidinone derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (Z)-5-(2,5-dimethoxybenzylidene)-3-morpholino-2-thioxothiazolidin-4-one is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications.
Biology
Biologically, this compound is investigated for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for drug development.
Medicine
In medicine, research focuses on its potential therapeutic applications, including anti-inflammatory and anticancer properties. Studies have shown that derivatives of this compound can inhibit the growth of certain cancer cells.
Industry
Industrially, the compound is explored for its use in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism by which (Z)-5-(2,5-dimethoxybenzylidene)-3-morpholino-2-thioxothiazolidin-4-one exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The benzylidene group can interact with active sites of enzymes, inhibiting their activity. The morpholine ring and thiazolidinone core contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(Z)-5-(2,5-dimethoxybenzylidene)-2-thioxothiazolidin-4-one: Lacks the morpholine ring, which may affect its binding properties.
(Z)-5-(2,5-dimethoxybenzylidene)-3-morpholino-2-thioxothiazolidin-4-thione: Contains an additional sulfur atom, potentially altering its reactivity.
Uniqueness
The presence of both the morpholine ring and the benzylidene group with methoxy substituents makes (Z)-5-(2,5-dimethoxybenzylidene)-3-morpholino-2-thioxothiazolidin-4-one unique. These structural features contribute to its distinct chemical and biological properties, setting it apart from similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C16H18N2O4S2 |
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Molecular Weight |
366.5 g/mol |
IUPAC Name |
(5Z)-5-[(2,5-dimethoxyphenyl)methylidene]-3-morpholin-4-yl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C16H18N2O4S2/c1-20-12-3-4-13(21-2)11(9-12)10-14-15(19)18(16(23)24-14)17-5-7-22-8-6-17/h3-4,9-10H,5-8H2,1-2H3/b14-10- |
InChI Key |
CSTCFICNXPPMQI-UVTDQMKNSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)/C=C\2/C(=O)N(C(=S)S2)N3CCOCC3 |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C=C2C(=O)N(C(=S)S2)N3CCOCC3 |
Origin of Product |
United States |
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